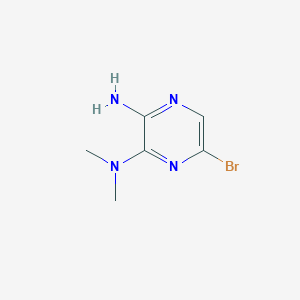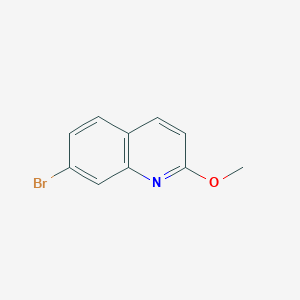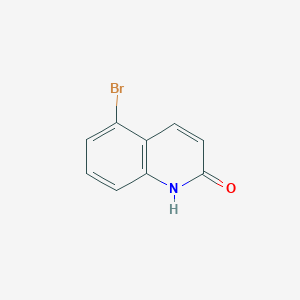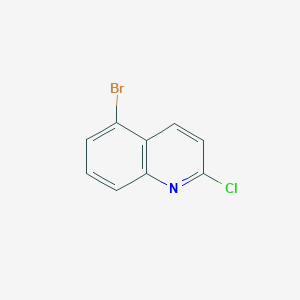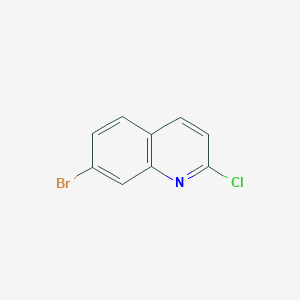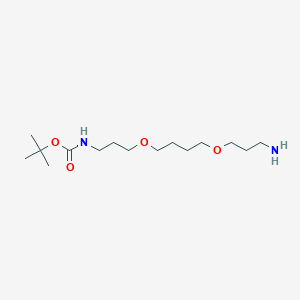
叔丁氧羰基-二氧杂环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Boc-DODA has a wide range of applications in scientific research, including:
作用机制
Target of Action
Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of Boc-DODA are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mode of Action
The mode of action of Boc-DODA involves the interaction of the compound with its targets, primarily amino groups. The Boc group in Boc-DODA is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The biochemical pathways affected by Boc-DODA are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Pharmacokinetics
Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .
Result of Action
The result of Boc-DODA’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Action Environment
For instance, the Boc group in Boc-DODA can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of Boc-DODA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DODA typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile . The Boc group can be deprotected under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane .
Industrial Production Methods
Industrial production of Boc-DODA follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reagents and solvents used are often recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Boc-DODA undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal amine can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amides and imines.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are amides and imines, depending on the reactants used.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
相似化合物的比较
Similar Compounds
Fmoc-DODA: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a Boc group.
Cbz-DODA: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-DODA is unique due to its acid-labile Boc protecting group, which can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
属性
IUPAC Name |
tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPMBHJVGMJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559547 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275823-77-3 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
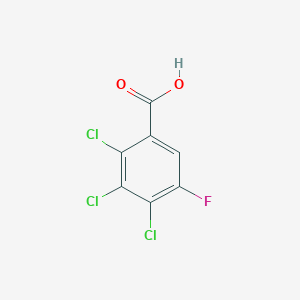
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
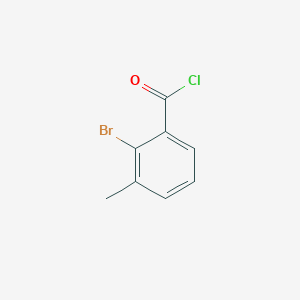
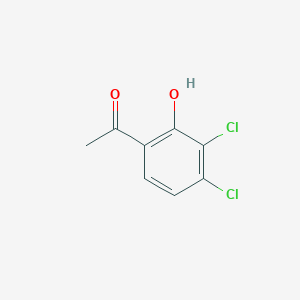
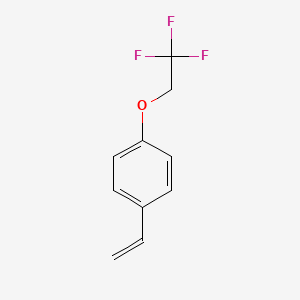
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
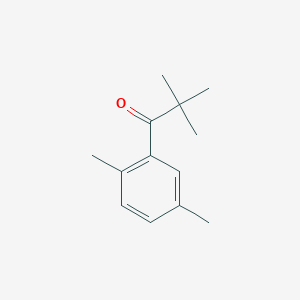
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
